molecular formula C7H7BrClNO2S B8761247 N-(4-bromo-3-chlorophenyl)methanesulfonamide

N-(4-bromo-3-chlorophenyl)methanesulfonamide

Cat. No. B8761247
M. Wt: 284.56 g/mol
InChI Key: MIKBNUHIOFGNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389500B2

Procedure details

In a 100 mL round bottomed flask 4-bromo-3-chloroaniline (A, 2.06 g, 10.0 mmol) was dissolve in pyridine (30 mL) at room temperature. Methanesulfonyl chloride (1.72 g, 15.0 mmol, 1.5 equiv) was added under an ice-water bath cooling. The ice bath was removed immediately after addition of the reagent. After stirring for 1.5 h, another methanesulfonyl chloride (0.57 g, 5.0 mmol, 0.5 equiv) was added at room temperature for the reaction to go to completion. After stirring for 0.5 h, the mixture was treated with H2O (50 mL) and extracted with EtOAc (50 mL×3). Combined organic layers were washed with brine (50 mL×2) and dried over Na2SO4. The solvent was removed in vacuo to give the crude material (very light brown solid, 5.32 g). The crude product was purified by a silica gel column chromatography (SiO2=80 g, EtOAc/hexane=1:1, Rf=0.3) to give the desired product as colorless crystals. The obtained crystals were recrystallized from EtOAc/hexane=1:2 (24 mL) to give the desired material [N-(4-bromo-3-chlorophenyl)methanesulfonamide (B)].
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].O.[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][C:9]=1[Cl:15]>N1C=CC=CC=1>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH:12][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:10][C:9]=1[Cl:15]

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The ice bath was removed immediately
ADDITION
Type
ADDITION
Details
after addition of the reagent
STIRRING
Type
STIRRING
Details
After stirring for 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
WASH
Type
WASH
Details
Combined organic layers were washed with brine (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material (very light brown solid, 5.32 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a silica gel column chromatography (SiO2=80 g, EtOAc/hexane=1:1, Rf=0.3)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NS(=O)(=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.